

An In-depth Technical Guide to Acetyl-Hirudin (54-65) Sulfated

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent naturally occurring thrombin inhibitor found in the saliva of the medicinal leech (Hirudo medicinalis). This dodecapeptide represents the C-terminal region of hirudin and is a highly specific and direct inhibitor of thrombin. Its mechanism of action involves binding to the anion-binding exosite I of thrombin, thereby blocking the interaction with its substrates, such as fibrinogen and key clotting factors. The sulfation of the tyrosine residue at position 63 is a critical post-translational modification that significantly enhances its inhibitory potency. This guide provides a comprehensive overview of Acetyl-Hirudin (54-65) sulfated, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and characterization, and a visual representation of its role in the coagulation cascade.

Physicochemical Properties



Property	Value	
Sequence	Ac-GDFEEIPEEY(SO3H)LQ	
Molecular Formula	C68H93N13O28S	
Molecular Weight	1588.6 g/mol	
CAS Number	125441-00-1	
Appearance	White to off-white powder	
Solubility	Soluble in water	

Mechanism of Action

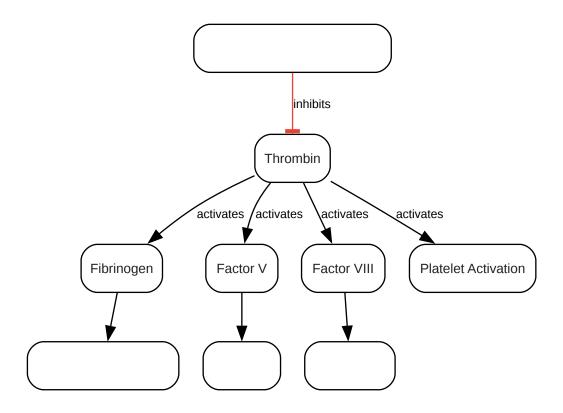
Acetyl-Hirudin (54-65) sulfated functions as a direct thrombin inhibitor by binding to a non-catalytic site on the thrombin molecule known as anion-binding exosite I.[1] This exosite is crucial for the recognition and binding of thrombin's substrates, including fibrinogen, factor V, and factor VIII. By occupying this site, the peptide allosterically hinders thrombin's enzymatic activity without directly interacting with the active site.

The sulfated tyrosine residue at position 63 plays a pivotal role in the high-affinity binding to thrombin. This negatively charged sulfate group forms a strong salt bridge with Lys81 in thrombin's exosite I, significantly increasing the binding affinity and inhibitory potency of the peptide.[2] This specific interaction is a key determinant of the anticoagulant activity of **Acetyl-Hirudin (54-65) sulfated**.

Signaling Pathway

The following diagram illustrates the inhibitory effect of **Acetyl-Hirudin (54-65) sulfated** on the coagulation cascade.





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Caption: Inhibition of Thrombin by Acetyl-Hirudin (54-65) sulfated.

Quantitative Data

The inhibitory potency of hirudin fragments is typically quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). The sulfation of Tyr63 significantly enhances the binding affinity.

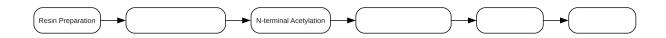


Peptide	Parameter	Value	Species	Reference
sulfo-Hir 54-65	Ki	0.054 μΜ	Human	[3]
Hir 55-65 (non- sulfated)	Ki	0.29 μΜ	Human	[3]
N alpha-acetyl desulfo hirudin45-65	IC50 (clotting)	0.058 μΜ	Human	[4]
N alpha-acetyl desulfo hirudin45-65	Ki (amidolytic)	0.11 μΜ	Human	[4]

Experimental Protocols Solid-Phase Peptide Synthesis of Acetyl-Hirudin (54-65) Sulfated

This protocol describes a general method for the manual solid-phase synthesis of **Acetyl-Hirudin (54-65) sulfated** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:



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Caption: Solid-Phase Synthesis Workflow.

Methodology:

• Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF).



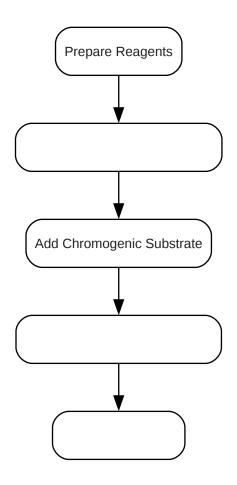
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the
 peptide sequence (LQEY(SO3H)PEEIFDG). Use a coupling reagent such as HBTU/HOBt in
 the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. For the sulfated
 tyrosine, use Fmoc-Tyr(SO3Na)-OH.
- Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).
- N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This protocol outlines a method to determine the inhibitory activity of **Acetyl-Hirudin (54-65)** sulfated against thrombin using a chromogenic substrate.

Workflow Diagram:





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Caption: Thrombin Inhibition Assay Workflow.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 0.2 M Tris buffer, 0.025 M NaCl, pH 8.1.
 - Thrombin Solution: Prepare a stock solution of bovine thrombin (e.g., 10 NIH units/mL) in the assay buffer.
 - Inhibitor Solutions: Prepare serial dilutions of Acetyl-Hirudin (54-65) sulfated in the assay buffer.
 - Chromogenic Substrate: Prepare a solution of a thrombin-specific chromogenic substrate
 (e.g., Chromozym TH, Tos-Gly-Pro-Arg-pNA) at a concentration of 1.9 mM in water.[5]



· Assay Procedure:

- \circ In a 96-well microplate, add 20 μL of the inhibitor solution (or buffer for control) to each well.
- Add 180 μL of the thrombin solution to each well and incubate for 1 minute at 37°C.
- Initiate the reaction by adding 20 μL of the chromogenic substrate solution to each well.

Data Acquisition:

 Immediately measure the change in absorbance at 405 nm over time using a microplate reader. Record the rate of reaction (ΔΑ/min).

Data Analysis:

- Calculate the percentage of thrombin inhibition for each concentration of the inhibitor.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

Acetyl-Hirudin (54-65) sulfated is a potent and specific direct thrombin inhibitor with a well-defined mechanism of action. The sulfation of Tyr63 is critical for its high-affinity binding to thrombin's exosite I. The provided protocols offer a foundation for the synthesis, purification, and functional characterization of this important research compound. Its high specificity makes it a valuable tool for studying the coagulation cascade and a potential lead for the development of novel anticoagulant therapies.

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